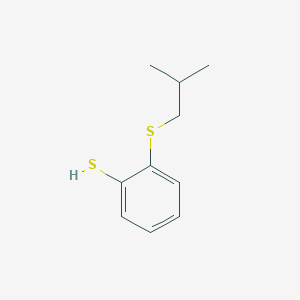

2-(iso-Butylthio)thiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMVNVFGVJZUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Iso Butylthio Thiophenol and Analogues

Direct Synthesis Approaches to Substituted Thiophenols

Direct methods for the synthesis of substituted thiophenols often begin with appropriately substituted benzene (B151609) derivatives. One of the most established routes is the reduction of benzenesulfonyl chlorides. For a molecule like 2-(iso-butylthio)thiophenol, this would hypothetically start from 2-(iso-butylthio)benzenesulfonyl chloride. The reduction can be effectively carried out using reagents like zinc dust in an acidic medium (e.g., sulfuric acid) or with triphenylphosphine. While effective, this method's utility is contingent on the availability of the corresponding sulfonyl chloride precursor.

Another classical approach is the Leuckart thiophenol reaction, which utilizes anilines as starting materials. The aniline (B41778) is converted to a diazonium salt, which is then reacted with a xanthate salt (e.g., potassium ethyl xanthate). Subsequent hydrolysis of the resulting aryl xanthate furnishes the desired thiophenol. This method offers versatility, provided the parent aniline, in this case, 2-(iso-butylthio)aniline, is accessible.

The Newman-Kwart rearrangement provides an indirect yet powerful route starting from phenols. A phenol (B47542) is first converted to an O-aryl dialkylthiocarbamate. Upon heating, this intermediate rearranges to the thermodynamically more stable S-aryl dialkylthiocarbamate. americanpeptidesociety.org Hydrolysis of the S-aryl isomer then yields the target thiophenol. This sequence allows for the conversion of a hydroxyl group into a thiol group. For the target molecule, 2-(iso-butylthio)phenol would be the required starting material.

| Method | Starting Material | Key Reagents | Intermediate |

| Sulfonyl Chloride Reduction | Aryl Sulfonyl Chloride | Zn/H₂SO₄ or PPh₃ | - |

| Leuckart Reaction | Aryl Diazonium Salt | Potassium Ethyl Xanthate | Aryl Xanthate |

| Newman-Kwart Rearrangement | Phenol | 1. Dialkylthiocarbamoyl chloride 2. Heat | S-Aryl Thiocarbamate |

Synthesis via Directed Ortho-Metalation and Electrophilic Quench Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgharvard.edusemanticscholar.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (typically n-BuLi, sec-BuLi, or t-BuLi), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with a suitable electrophile.

Thioether moieties (-SR) can serve as effective DMGs. semanticscholar.org Therefore, a plausible route to this compound begins with thioanisole (B89551) or a related aryl alkyl thioether. However, to construct the target molecule, a more logical precursor is di(iso-butyl) disulfide, which can be used to introduce the iso-butylthio group. A more direct approach would involve using a protected thiophenol where the protecting group also functions as a DMG.

A more refined strategy involves the ortho-lithiation of a protected thiophenol itself. For instance, lithium thiophenolate can be directly lithiated at the ortho position. acs.org The resulting dilithiated species can then react with an electrophile. For the synthesis of this compound, the electrophilic quench would involve an isobutyl-sulfur-containing reagent, such as di(iso-butyl) disulfide.

Synthetic Scheme:

Protection/Formation of DMG: Start with thiophenol and protect it, or use a precursor where the sulfur group can direct lithiation. For example, thioanisole can be lithiated.

Directed ortho-Metalation: The thioether is treated with a strong lithium base (e.g., n-BuLi/TMEDA) at low temperature (-78 °C) to generate the ortho-lithiated intermediate. mdpi.com

Electrophilic Quench: The aryllithium species is reacted with an electrophilic sulfur source. rsc.orgacsgcipr.org Di(iso-butyl) disulfide (i-BuS-S-i-Bu) is a suitable reagent, which will introduce the iso-butylthio group at the ortho position.

Deprotection (if necessary): If the initial thiol was protected (e.g., as a methyl thioether), a final deprotection step would be required to reveal the free thiol.

| Step | Reagents & Conditions | Purpose |

| Metalation | n-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation ortho to the DMG |

| Quench | Di(iso-butyl) disulfide (i-BuS-S-i-Bu) | Introduction of the iso-butylthio group |

Modular Approaches to Thiol-Containing Polycyclic Systems

While this compound is not a polycyclic system, modular strategies typically used for constructing complex aromatic frameworks can be adapted for its synthesis. These approaches build the molecule piece-by-piece, offering flexibility and control over substituent placement.

Cascade Cyclization Reactions Involving Thiols

Cascade cyclization reactions are powerful tools for building complex molecular architectures in a single step. While typically associated with the synthesis of heterocyclic or polycyclic systems, the principles can be applied to the construction of highly substituted aromatic rings. For instance, a linear precursor containing appropriately placed reactive groups could be designed to cyclize and form the substituted benzene ring of the target molecule. This approach, however, is less common for simple substituted thiophenols compared to cross-coupling strategies.

Deprotection Methodologies for Thiophenol Formation

In multi-step syntheses, the thiol group is often masked with a protecting group to prevent unwanted side reactions, such as oxidation to disulfides. thieme-connect.de The choice of protecting group is critical, as it must be stable to the reaction conditions used in preceding steps but readily removable at a late stage of the synthesis. acs.org

Common thiol protecting groups include:

S-Aryl thiocarbamates: As intermediates in the Newman-Kwart rearrangement, they are stable but can be hydrolyzed under basic conditions to yield the thiophenol. americanpeptidesociety.orgresearchgate.net

Thioethers: Simple alkyl groups like tert-butyl can serve as protecting groups, removable under acidic conditions. thieme-connect.de Photoremovable groups, such as the o-nitrobenzyl group, offer orthogonal deprotection strategies initiated by light, avoiding the need for chemical reagents. americanpeptidesociety.org

Thioesters: Acyl groups (e.g., acetyl) can protect thiols and are often removed by thiolysis under mild, basic conditions, for instance, using thioglycolic acid or cysteamine. nih.govnih.govnih.gov

The final step in a synthesis employing this strategy would be the selective removal of the chosen protecting group to unveil the reactive thiol functionality of this compound.

| Protecting Group | Deprotection Reagent/Condition | Key Features |

| tert-Butyl thioether | Strong Acid (e.g., TFA, HCl) | Stable to many reagents, acid-labile. |

| Thiocarbamate | Base (e.g., KOH, NaOH) | Stable intermediate, removed by hydrolysis. |

| Thioester (e.g., S-Acetyl) | Base, Thiols (e.g., NaOMe, Thioglycolic Acid) | Mild removal conditions. |

| o-Nitrobenzyl | UV Light | Orthogonal removal, avoids chemical reagents. |

Transition Metal-Catalyzed Coupling Reactions for Carbon-Sulfur Bond Formation

Transition metal catalysis, particularly with copper or palladium, provides a highly versatile and widely used method for forming carbon-sulfur (C-S) bonds. These reactions are central to constructing the aryl thioether backbone of molecules like this compound.

A common approach involves the copper-catalyzed coupling of an aryl halide with a thiol or a sulfur surrogate. For example, 1-bromo-2-iodobenzene (B155775) could be selectively reacted with sodium iso-butylthiolate in a copper-catalyzed reaction to form 1-bromo-2-(iso-butylthio)benzene. The remaining bromine atom can then be converted to the thiol group. Alternatively, a copper-catalyzed coupling of an aryl iodide with elemental sulfur, followed by reduction, can directly yield the thiophenol. organic-chemistry.org

Representative Reaction:

Reactants: An aryl halide (e.g., ortho-dihalobenzene or ortho-halothiophenol precursor) and an alkyl thiol or thiolate (e.g., iso-butylthiol).

Catalyst: A copper(I) source, such as CuI, is commonly used.

Conditions: The reaction is typically run in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

This methodology allows for the modular assembly of the target compound from readily available precursors.

Transition Metal-Free Pathways Employing Thiolates

While transition metal-catalyzed reactions are robust, transition-metal-free alternatives offer advantages in terms of cost, toxicity, and simplified purification. The primary metal-free method for C-S bond formation is nucleophilic aromatic substitution (SNAr). wikipedia.org

The SNAr reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (typically a halide). libretexts.org An alkyl thiolate, such as sodium or potassium iso-butylthiolate, can then act as the nucleophile, displacing the leaving group.

Example Pathway:

Start with an activated aryl halide, for example, 1-chloro-2-nitrobenzene.

React with potassium iso-butylthiolate. The thiolate will displace the chloride via an SNAr mechanism to yield 2-(iso-butylthio)-1-nitrobenzene.

The nitro group can then be reduced to an amine (-NH₂).

The amine can be converted to a thiol via the Leuckart thiophenol reaction (diazotization followed by reaction with a xanthate and hydrolysis).

This pathway avoids the use of transition metals, relying instead on the inherent reactivity of activated aromatic systems. nih.govacs.org Acid-mediated couplings of thiols with diaryliodonium salts also represent a viable metal-free route. acs.orgnih.govorganic-chemistry.org

Applications in Catalysis and Ligand Design

2-(iso-Butylthio)thiophenol as a Constituent in Ligand Architectures

The presence of a soft sulfur donor in the thiol group makes this compound an attractive building block for the synthesis of ligands that can coordinate with a variety of transition metals.

Thiophenol derivatives are integral to the design of multidentate ligands due to the ability of the thiol group to act as a potent coordinating agent for transition metals. researchgate.net The deprotonated form, the thiolate, is a soft donor that forms stable bonds with soft metal centers. wikipedia.org The iso-butylthio group in this compound can introduce specific steric and electronic effects that influence the coordination geometry and reactivity of the resulting metal complexes.

The synthesis of multidentate ligands can be achieved by incorporating other donor atoms (e.g., nitrogen, phosphorus, oxygen) into the molecular framework alongside the thiophenol unit. For instance, Schiff base condensation of an amino-substituted this compound with an aldehyde or ketone could yield a bidentate NS ligand. The properties of such ligands can be systematically tuned by varying the substituents on the thiophenol ring and the other coordinating groups.

Table 1: Examples of Multidentate Ligand Scaffolds Incorporating Thiophenol Derivatives

| Ligand Type | Coordinating Atoms | Potential for this compound Incorporation |

| Bidentate | N, S | Schiff base derivatives |

| Tridentate | P, S, S | Phosphinodithiophenol analogues |

| Tetradentate | N, N, S, S | Salen-type ligands with sulfur donors |

This table presents hypothetical ligand types where this compound could be integrated, based on known coordination chemistry of thiophenols.

Transition metal complexes featuring thiolate ligands are known to be active in a range of catalytic transformations. acs.org The coordination of this compound to metals such as palladium, nickel, copper, and rhodium can generate catalysts for cross-coupling reactions, hydrogenations, and hydroformylations. nih.govdntb.gov.ua The iso-butylthio group can play a crucial role in modulating the catalyst's activity and selectivity by influencing the electronic environment of the metal center and by creating a specific steric pocket around it.

For example, a palladium complex of a bidentate ligand derived from this compound could potentially catalyze Suzuki or Heck cross-coupling reactions. The steric bulk of the iso-butylthio group might favor the formation of specific isomers of the product.

Table 2: Potential Catalytic Applications of Transition Metal Complexes with this compound-based Ligands

| Metal | Potential Catalytic Reaction | Role of the Ligand |

| Palladium | Suzuki, Heck, Sonogashira Cross-Coupling | Stabilize the active metal center, influence selectivity |

| Nickel | C-S and C-N Cross-Coupling | Promote oxidative addition and reductive elimination |

| Rhodium | Hydroformylation, Hydrogenation | Control regioselectivity and enantioselectivity |

| Copper | C-O and C-S Cross-Coupling (Ullmann-type) | Facilitate the coupling of various substrates |

This table outlines potential applications based on the known catalytic activities of transition metal complexes with sulfur-containing ligands.

Organocatalytic Roles of Thiol-Based Systems

The thiol group of this compound can also be directly involved in organocatalysis, where a small organic molecule accelerates a chemical reaction without the involvement of a metal. Thiols can act as nucleophilic catalysts, particularly in conjugate addition reactions. researchgate.net

In a typical Michael addition, the thiolate anion, generated in situ by a base, can add to an α,β-unsaturated carbonyl compound. The resulting enolate can then be protonated, and the thiol catalyst is regenerated. The presence of the iso-butylthio group could influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, thereby affecting the rate and efficiency of the catalytic cycle. Chiral organocatalysts derived from thiophenols have been used in asymmetric synthesis. acs.org

Catalytic Oxidations Utilizing Thiophenols as Substrates

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry. rsc.orgtandfonline.com Thiophenols, including this compound, can serve as substrates in catalytic oxidation reactions, often employing environmentally benign oxidants like molecular oxygen or hydrogen peroxide. researchgate.netodu.edu

Various catalytic systems, including those based on transition metals (e.g., cobalt, copper) and organocatalysts, can facilitate this transformation. tandfonline.com The resulting disulfide, bis(2-(iso-butylthio)phenyl) disulfide, could have applications in materials science or as a synthetic intermediate. The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. oup.com

Table 3: Catalytic Systems for the Oxidation of Thiophenols to Disulfides

| Catalyst Type | Oxidant | Typical Reaction Conditions |

| Co(Salen) Complexes | Air (O₂) | Mild temperature, organic solvent |

| Copper Salts | O₂ or H₂O₂ | Basic conditions |

| Organocatalysts (e.g., flavins) | O₂ | Ambient temperature |

| Electrochemical | Anodic Oxidation | Undivided electrolytic cell |

This table summarizes common catalytic methods for the oxidation of thiophenols, which would be applicable to this compound. rsc.org

Thiol-X Click Chemistry in Polymer and Materials Synthesis

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. Thiol-X reactions, particularly thiol-ene reactions, are prominent examples of click chemistry and offer a powerful tool for polymer and materials synthesis. nih.gov

The thiol-ene reaction involves the addition of a thiol across a double bond (an ene), typically initiated by radicals or light. wikipedia.org This reaction is highly efficient and proceeds under mild conditions, making it ideal for the functionalization of polymers and the synthesis of well-defined network structures. osti.govrsc.org Aromatic thiols can participate in these reactions, although their reactivity can differ from that of aliphatic thiols. researchgate.net

This compound can be used to functionalize polymers containing pendant alkene groups. The addition of the thiophenol moiety can introduce new properties to the polymer, such as altered hydrophobicity, refractive index, or metal-binding capabilities. The efficiency of the thiol-ene reaction is dependent on the nature of both the thiol and the ene. researchgate.net

Table 4: Factors Influencing Thiol-Ene Reactions with Aromatic Thiols

| Factor | Influence on the Reaction |

| Thiol Structure | Acidity and steric hindrance of the thiol affect the rate of hydrogen abstraction and addition. |

| Ene Structure | Electron-rich alkenes (e.g., vinyl ethers) are generally more reactive. |

| Initiator | Photoinitiators (e.g., DMPA) or thermal initiators (e.g., AIBN) generate the initial radicals. |

| Reaction Conditions | UV irradiation for photoinitiated reactions; elevated temperature for thermal initiation. |

This table highlights key parameters that would need to be considered when using this compound in thiol-ene reactions. researchgate.net

Thiol-Michael Additions in Polymer Science

While specific research detailing the application of this compound in Thiol-Michael additions for polymer science is not extensively documented in publicly available literature, the principles of this reaction allow for a thorough discussion of its potential role. The Thiol-Michael addition, a type of conjugate addition reaction, is a powerful tool in polymer chemistry, valued for its high efficiency, mild reaction conditions, and high functional group tolerance. This reaction involves the addition of a nucleophilic thiol (a Michael donor) to an electron-deficient alkene (a Michael acceptor). nih.govresearchgate.net

The reaction is typically catalyzed by a weak base or a nucleophile. nsf.gov

Base-catalyzed mechanism: A base abstracts a proton from the thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the β-carbon of the electron-deficient alkene, forming a carbanion intermediate. A subsequent proton transfer from another thiol molecule to this intermediate yields the final thioether product and regenerates the thiolate anion, continuing the catalytic cycle. nih.govnih.gov

Nucleophile-initiated mechanism: A nucleophile, such as a phosphine (B1218219) or a primary/secondary amine, first attacks the Michael acceptor, creating a zwitterionic enolate. This potent intermediate then deprotonates a thiol, generating the reactive thiolate anion which proceeds to react as in the base-catalyzed pathway. usm.edursc.org

The structure of the thiol plays a critical role in the kinetics of the Thiol-Michael reaction. acs.org The acidity of the thiol (its pKa) influences the ease of thiolate formation, which is a key step in the reaction. nsf.gov For a compound like this compound, the aromatic thiol group (-SH) is more acidic than a typical aliphatic thiol due to the resonance stabilization of the resulting thiophenolate anion. This increased acidity would likely facilitate a faster reaction rate under basic conditions. However, steric hindrance from the ortho-positioned iso-butylthio group could potentially influence the approach of the thiolate to the Michael acceptor, thereby affecting the reaction kinetics. acs.org

In polymer science, the Thiol-Michael addition is widely used for:

Step-growth polymerization: By using monomers with at least two thiol groups (dithiols) and monomers with at least two Michael acceptor groups (e.g., diacrylates), linear polythioethers can be synthesized. researchgate.netdntb.gov.ua If monomers with higher functionality are used, cross-linked polymer networks are formed. nih.gov this compound, possessing two distinct thiol groups (one aromatic, one part of a thioether linkage that is not a free thiol), would not function as a traditional dithiol crosslinker in this step-growth mechanism. However, related aromatic dithiols are used in such polymerizations.

Polymer modification: Pre-existing polymers can be functionalized by grafting molecules onto the polymer backbone. This is achieved by having either thiol groups or Michael acceptor groups on the polymer and reacting them with a small molecule containing the complementary functionality.

Dendrimer and Hyperbranched Polymer Synthesis: The high efficiency and lack of side products make the Thiol-Michael reaction ideal for the iterative synthesis required to build complex, highly branched polymer architectures. researchgate.net

Bioconjugation: The reaction's ability to proceed under mild, often physiological conditions makes it suitable for attaching polymers to sensitive biological molecules. rsc.org

The table below illustrates typical combinations of reactants and catalysts used in Thiol-Michael addition polymerizations, providing a general context for the reaction conditions.

| Thiol (Michael Donor) | Ene (Michael Acceptor) | Catalyst | Polymer Architecture |

|---|---|---|---|

| 1,4-Butanedithiol | 1,6-Hexanediol diacrylate | Hexylamine | Linear Poly(β-thioester) |

| Trimethylolpropane tris(3-mercaptopropionate) | Dimethyl acetylenedicarboxylate | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Hyperbranched Polythioether |

| Poly(ethylene glycol) dithiol | Divinyl sulfone | Triethylamine | Cross-linked Hydrogel Network |

| Ethanethiol | N-Ethylmaleimide | Triethylphosphine | Model Small Molecule Adduct |

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has become a important tool for elucidating the intricate details of chemical reactions involving thiophenol derivatives. DFT calculations allow for the investigation of reaction pathways, transition states, and intermediate structures that may be transient and difficult to observe experimentally. For instance, in the context of nucleophilic aromatic substitution (SNAr) reactions involving biothiols, DFT studies can help to distinguish between stepwise and concerted mechanisms. frontiersin.org The theory can model the electronic structure of reactants, intermediates, and products, providing insights into the energetic favorability of different reaction pathways.

In reactions such as 1,3-dipolar cycloadditions, DFT calculations have been instrumental in understanding the reactivity, regioselectivity, and the energies of transition states. unimib.it These computational studies can predict activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics. For example, DFT has been used to support experimental findings in thiol-acrylate reactions, predicting that a β-elimination mechanism is generally favored for the conversion of byproducts. nih.gov The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental data. semanticscholar.org

Interactive Data Table: Representative Activation Energies in Thiol-involved Reactions

Molecular Docking and Binding Energy Calculations for Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in medicinal chemistry for understanding how a ligand, such as a thiophenol derivative, might interact with a biological target like a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. biorxiv.org

Following the docking process, scoring functions are used to estimate the binding affinity, often expressed as a binding energy. nih.gov These scoring functions take into account various intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com For instance, studies on thieno[2,3-b]thiophene (B1266192) derivatives have utilized molecular docking to identify crucial interactions with the active sites of enzymes like dihydrofolate reductase. mdpi.com The calculated binding energies can help in ranking potential drug candidates and in understanding the structural basis for their activity. mdpi.com

Interactive Data Table: Example Binding Affinities from Molecular Docking Studies

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Ab initio and semi-empirical quantum chemistry methods provide fundamental insights into the electronic structure of molecules like 2-(iso-butylthio)thiophenol. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without the use of empirical parameters. researchgate.net These methods can be used to calculate various molecular properties, including molecular orbital energies, electron densities, and electrostatic potentials. For example, ab initio calculations have been employed to study the electronic band structure and density of states of thiourea (B124793) derivatives, revealing the contributions of different atomic orbitals to the valence and conduction bands. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them computationally less expensive and suitable for larger molecular systems. Both ab initio and semi-empirical methods are valuable for understanding bonding interactions. For instance, the analysis of the electron localization function (ELF) and bond critical points (BCPs) can elucidate the nature of chemical bonds, distinguishing between covalent, ionic, and metallic interactions. mdpi.com

Kinetic Modeling and Reaction Pathway Prediction

Kinetic modeling is a powerful tool for understanding the dynamics of chemical reactions and predicting their outcomes over time. By developing a kinetic model based on proposed reaction mechanisms, one can simulate the concentration profiles of reactants, intermediates, and products. This approach has been applied to various reactions involving sulfur-containing aromatic compounds. For example, in the sonochemical decomposition of benzothiophene, kinetic modeling based on identified intermediates helps to elucidate the degradation pathways, which can include pyrolysis and reactions with hydroxyl radicals. kiche.or.kr

For photoinitiated thiol-ene coupling reactions, a kinetic model can account for an observed induction period by proposing a mechanism where light generates radicals in a zero-order reaction, which then initiate the first-order chain reaction of the thiol-ene coupling. researchgate.net In the context of catalytic reactions like the hydrodesulphurization of thiophene, kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model can be used to describe the reaction kinetics over a catalyst surface, considering the adsorption of reactants onto different types of active sites. researchgate.net These models are essential for optimizing reaction conditions and reactor design.

Computational Design Principles for Novel Thiophenol-Based Catalysts and Materials

Computational chemistry plays a crucial role in the rational design of novel catalysts and materials. rsc.org By understanding the relationship between the structure of a molecule and its properties, computational methods can guide the synthesis of new materials with desired functionalities. researchgate.net For thiophenol-based systems, this could involve designing new catalysts for specific organic transformations or developing materials with tailored electronic or optical properties.

The design process often involves high-throughput screening of virtual libraries of compounds, where properties are predicted using computational methods. mdpi.com This allows for the identification of promising candidates for experimental validation. For instance, computational design can be used to optimize the performance of heterogeneous catalysts by modeling the active sites and understanding the mechanism of catalysis at a molecular level. atomfair.com The integration of various computational techniques, from quantum mechanics to molecular dynamics, provides a multiscale modeling approach that is essential for the design of complex materials. semanticscholar.org

Analytical Methodologies and Derivatization for Characterization

Chromatographic Techniques for Thiophenol Analysis (HPLC, GC/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of thiophenols, offering robust separation of complex mixtures. When coupled with ultraviolet (UV) or fluorescence detection, HPLC provides a reliable method for quantification. For instance, a fast HPLC-UV method has been developed for monitoring thiophenic compounds, demonstrating the technique's utility in tracking these substances in various applications. mdpi.com The separation is typically achieved on reversed-phase columns, such as C18, which effectively retain and separate thiophenol derivatives based on their hydrophobicity. mdpi.com Isocratic elution programs can complete the analysis in under 10 minutes, significantly increasing sample throughput. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful tool, particularly for volatile and semi-volatile thiophenols. This technique combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. chromforum.org For thiophenols, which can be thermally labile, careful optimization of the GC inlet and transfer line temperatures is crucial to prevent degradation. chromforum.org In many cases, derivatization to form more volatile and stable compounds is employed prior to GC/MS analysis to improve chromatographic behavior and detection sensitivity. nih.gov

Table 1: Comparison of Chromatographic Techniques for Thiophenol Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection. |

| Typical Analytes | Non-volatile, polar, and thermally sensitive thiophenols and their derivatives. mdpi.com | Volatile and semi-volatile thiophenols and their more volatile derivatives. chromforum.org |

| Common Detectors | Ultraviolet (UV), Fluorescence Detector (FD). mdpi.comnih.gov | Mass Spectrometer (MS). chromforum.org |

| Sample Preparation | Often involves derivatization to enhance detection, especially for fluorescence. nih.gov | Frequently requires derivatization to increase volatility and thermal stability. nih.gov |

| Advantages | Suitable for a wide range of thiophenols, including less volatile ones. High resolution and reproducibility. mdpi.com | High sensitivity and specificity, providing structural information for compound identification. chromforum.org |

| Limitations | May require derivatization for sensitive detection of non-UV active or non-fluorescent compounds. | Limited to thermally stable and volatile compounds; potential for analyte degradation at high temperatures. chromforum.org |

Derivatization Reagents and Protocols for Enhanced Detection

Derivatization is a key strategy in the analysis of thiophenols to overcome challenges such as poor detector response, low volatility, and instability. This chemical modification converts the analyte into a derivative with improved analytical properties.

For HPLC analysis, fluorescence labeling is a widely used technique to enhance the sensitivity and selectivity of thiol detection. Since thiols themselves are generally not fluorescent, they are reacted with a fluorescent labeling reagent to produce a highly fluorescent derivative.

Several reagents have been developed for this purpose, including:

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): This reagent reacts with thiols to form fluorescent adducts that can be separated by reversed-phase HPLC and detected with high sensitivity. mdpi.comnih.gov The derivatization is typically carried out under specific pH and temperature conditions to ensure optimal reaction efficiency. nih.gov

Monobromobimane (mBBr): This reagent selectively reacts with thiols to yield stable and highly fluorescent thioethers, allowing for detection at the picomole level. scispace.com

9-(2-iodoethyl)acridone (IEA): A novel fluorescence derivatizing agent that has been successfully used for the sensitive and selective determination of various thiophenols. nih.gov

Maleimides: These reagents are also employed for the fluorescent labeling of thiols, enabling one-step labeling and detection. jenabioscience.com

The choice of labeling reagent and the optimization of the derivatization protocol, including pH, temperature, and reagent concentration, are critical for achieving the desired sensitivity and accuracy. nih.gov

Table 2: Common Fluorescence Labeling Reagents for Thiophenol Analysis

| Reagent | Abbreviation | Excitation λ (nm) | Emission λ (nm) | Key Features |

| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | ~375 | ~510 | Thiol-specific, forms stable derivatives. mdpi.comnih.gov |

| Monobromobimane | mBBr | Not specified | Not specified | Reacts selectively with thiols to form highly fluorescent and stable thioethers. scispace.com |

| 9-(2-iodoethyl)acridone | IEA | Not specified | Not specified | Novel reagent for high sensitivity and selectivity. nih.gov |

| N-Ethylmaleimide | NEM | Not specified | Not specified | Reacts quickly with thiophenols to form stable derivatives. nih.gov |

| 5,5'-dithiobis-(2-nitrobenzoic acid) | DTNB | Not specified | Not specified | Reacts with thiols to produce 5-thio-2-nitrobenzoic acid (TNB) which can be quantified. nih.govmurdoch.edu.au |

| 4,4'-dithiodipyridine | DTDP | Not specified | Not specified | Effective at pH ≥3.4, reacts rapidly and completely. acs.org |

For GC/MS analysis, derivatization is often performed to increase the volatility and thermal stability of thiophenols, as well as to improve their chromatographic properties. nih.gov Common derivatization strategies include:

Alkylation: This involves the reaction of the thiol group with an alkylating agent to form a more volatile thioether. For instance, extractive alkylation using pentafluorobenzyl bromide (PFBBr) converts thiols into their PFB derivatives, which are amenable to GC analysis. nih.gov

Methylation: Methylation is another effective technique. For example, the analysis of pentachlorothiophenol (B89746) in food samples has been successfully achieved after methylation, which aids in its detection by GC-MS/MS. nih.gov

Silylation: Silylating reagents can be used to convert the acidic thiol proton into a less polar and more volatile trimethylsilyl (B98337) (TMS) group. youtube.com

These derivatization reactions are typically straightforward and can be performed with high yields, making them suitable for routine analytical workflows. youtube.com The choice of derivatization reagent depends on the specific thiophenol and the analytical requirements.

Spectroscopic Characterization as Analytical Tools (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-(iso-Butylthio)thiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of a thiophenol derivative would show characteristic signals for the aromatic protons and the protons of the iso-butyl group. The chemical shifts and coupling patterns of these signals are diagnostic for the specific substitution pattern on the aromatic ring and the structure of the alkylthio group. nih.govrsc.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Organosulfur compounds exhibit characteristic IR absorption bands. cdnsciencepub.comcdnsciencepub.com

The C-S stretching vibration typically appears in the range of 600-800 cm⁻¹. copernicus.org

The presence of the aromatic ring will give rise to characteristic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. researchgate.net

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of this compound.

The fragmentation pattern, resulting from the cleavage of bonds within the molecule upon electron impact, can provide valuable structural information. For instance, cleavage of the C-S bond can lead to characteristic fragment ions corresponding to the thiophenol and iso-butylthio moieties. chemicalbook.comnih.gov

Table 3: Spectroscopic Data for Thiophenol and Related Structures

| Technique | Thiophenol (Reference) | Expected Characteristics for this compound |

| ¹H NMR | Aromatic protons (multiplet), SH proton (singlet). chemicalbook.com | Signals for aromatic protons, protons of the iso-butyl group (e.g., doublet for methyls, multiplet for methine, doublet for methylene), and potentially a signal for the thiol proton. |

| ¹³C NMR | Signals for the aromatic carbons. | Signals for the aromatic carbons (with shifts influenced by the two sulfur substituents) and signals for the four distinct carbons of the iso-butyl group. |

| IR Spectroscopy | C-S stretching vibrations. cdnsciencepub.comcdnsciencepub.com | Characteristic absorptions for C-S stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching from the iso-butyl group. |

| Mass Spectrometry | Molecular ion at m/z 110. chemicalbook.com | A molecular ion peak corresponding to its molecular weight, and fragment ions resulting from the loss of the iso-butyl group or other characteristic cleavages. |

Future Directions and Interdisciplinary Research Opportunities

Development of Sustainable Synthetic Routes to 2-(iso-Butylthio)thiophenol and Derivatives

The principles of green chemistry are increasingly pivotal in the synthesis of fine chemicals. researchgate.net Future research will likely focus on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives, moving away from traditional methods that may involve harsh conditions or the use of hazardous reagents.

One promising approach is the use of odorless and stable thiol surrogates, such as xanthates, to avoid the handling of volatile and malodorous thiols. mdpi.com This methodology offers a broad substrate scope and good functional group tolerance under transition-metal-free and base-free conditions. mdpi.com Another green approach involves the copper-catalyzed C-S coupling of thiols and aryl boronic acids in water, which circumvents the need for toxic ligands and organic solvents. researchgate.net

Furthermore, direct synthesis methods that are solvent-free and catalyst-free represent a highly desirable goal for sustainable chemistry. researchgate.net Photocatalytic organocatalytic methods also offer a mild, thiol-free route to aryl alkyl thioethers from inexpensive starting materials like alcohols and aryl chlorides. acs.orgnih.gov These innovative synthetic strategies could be adapted for the large-scale, environmentally benign production of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Key Advantages | Potential Challenges for this compound |

|---|---|---|

| Thiol-Free Reagents (e.g., Xanthates) | Odorless, stable starting materials; transition-metal-free. mdpi.com | Optimization of reaction conditions for the specific substitution pattern. |

| Cu-catalyzed C-S Coupling in Water | Avoids toxic ligands and organic solvents; environmentally benign. researchgate.net | Catalyst stability and recovery; potential for side reactions with the free thiol group. |

| Solvent- and Catalyst-Free Reactions | High atom economy; reduced waste; simplified purification. researchgate.net | Requires careful optimization of temperature and reaction time; may have limited substrate scope. |

| Photochemical Organocatalysis | Mild reaction conditions; uses inexpensive starting materials. acs.orgnih.gov | Requires specialized photochemical reactors; potential for side reactions due to radical intermediates. |

Integration of Thiophenol-Based Systems in Novel Catalytic Cycles

The sulfur-containing functional groups in this compound make it an attractive candidate for applications in catalysis, particularly as a ligand for transition metals. Thiolate ligands are known to coordinate strongly with soft Lewis acidic metals, and the presence of both a soft thiol and a thioether donor could allow for hemilabile or bidentate coordination, which is highly sought after in catalyst design. wikipedia.orgresearchgate.net

Future research could explore the synthesis of transition metal complexes with this compound as a ligand for a variety of catalytic transformations. For instance, phosphino-thiol ligands have been investigated as models for the active sites of hydrogenase enzymes, suggesting that thiophenol-based ligands could play a role in catalysts for hydrogen production and fuel cell technology. suny.edu Additionally, copper-catalyzed C-H hydroxylation of thiophenols has been reported, indicating the potential for this compound to act as both a ligand and a substrate in C-H functionalization reactions. beilstein-journals.org

The development of catalysts for C-S bond formation is another area of interest, and iron-catalyzed S-arylation of thiols has been shown to be an efficient method, avoiding more expensive and toxic metals. researchgate.net The unique electronic and steric properties of this compound could be harnessed to develop novel catalysts with enhanced activity and selectivity.

Table 2: Potential Catalytic Applications for this compound Complexes

| Catalytic Application | Role of Thiophenol Ligand | Relevant Metal Centers |

|---|---|---|

| C-H Functionalization | Directing group and/or ligand to stabilize the active species. beilstein-journals.org | Copper, Palladium, Rhodium |

| Cross-Coupling Reactions | Stabilizing the metal center; influencing selectivity. researchgate.net | Iron, Copper, Palladium |

| Hydrogenation/Dehydrogenation | Mimicking enzyme active sites; facilitating electron transfer. suny.edu | Nickel, Iron, Cobalt |

| C-S Bond Cleavage/Hydrodesulfurization | Substrate binding and activation. nih.gov | Molybdenum, Nickel |

Exploitation in Functional Materials and Supramolecular Assemblies

The ability of molecules to self-assemble into ordered structures is the foundation of supramolecular chemistry and the development of functional materials. nih.gov The aromatic ring and sulfur atoms of this compound provide sites for non-covalent interactions, such as π-π stacking and hydrogen bonding, which could drive the formation of supramolecular assemblies. nih.gov

Research in this area could focus on the design of liquid crystals, gels, and other soft materials based on derivatives of this compound. The incorporation of this molecule into larger, more complex structures, such as polyoxometalates, could lead to hybrid materials with tunable electronic and catalytic properties. rsc.org Furthermore, the thiol group is well-known for its ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces, a property that could be exploited in the development of sensors, molecular electronics, and corrosion inhibitors.

The functionalization of peptides and other biomolecules with thiophenol derivatives is another exciting avenue, potentially leading to the creation of bio-inspired materials with applications in drug delivery and tissue engineering. rsc.orgmdpi.com The interplay between the hydrophobic iso-butyl group and the polar thiol group could also be exploited to create amphiphilic molecules that self-assemble in solution.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods, catalysts, and materials. A combination of experimental techniques and computational modeling will be essential for elucidating the behavior of this compound in various chemical processes.

Density Functional Theory (DFT) calculations can provide valuable insights into the thermodynamics and kinetics of reactions involving this compound. whiterose.ac.uk For example, computational studies have been used to understand the regiochemistry of thiol additions to o-quinones, revealing the role of radical intermediates. nih.gov Similar studies on this compound could predict its reactivity and guide the design of experiments.

Experimental methods such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and isotopic labeling can be used to validate computational models and provide a more complete picture of reaction pathways. researchgate.net The combination of these approaches can help to unravel complex mechanisms, such as those involving multiple catalytic species or competing reaction pathways. nih.govescholarship.org This detailed mechanistic understanding will be instrumental in optimizing reaction conditions and developing new applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic pathways for 2-(iso-Butylthio)thiophenol, and how should experimental procedures be documented for reproducibility?

Answer: A typical synthesis involves nucleophilic substitution or thiol-ene reactions. For example, reacting 2-mercaptothiophenol with iso-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Key steps include:

- Characterization : Use NMR (¹H, ¹³C) to confirm substitution patterns and purity. Compare chemical shifts with literature data for thiophenol derivatives .

- Documentation : Follow the experimental template in : report yields, melting points, TLC Rf values, and spectral assignments. Include solvent systems and instrument parameters (e.g., NMR frequency, column type for chromatography) .

Q. How should researchers handle safety protocols for thiophenol derivatives like this compound in laboratory settings?

Answer:

- Exposure Controls : Use fume hoods and sealed reaction systems to minimize inhalation risks. Avoid contact with food, beverages, or skin (wear nitrile gloves and lab coats) .

- Waste Disposal : Neutralize residual thiols with oxidizing agents (e.g., H₂O₂) before disposal to prevent environmental release of toxic sulfides .

Q. What analytical techniques are critical for quantifying thiophenol derivatives in reaction mixtures?

Answer:

- Iodometric Titration : Quantify free thiophenol using iodine solution (e.g., 0.1 M I₂ in KI). Calculate concentrations via stoichiometry:

, where and are titration volumes for total and free thiophenol . - HPLC/GC-MS : Use C18 columns with UV detection (254 nm) or derivatization (e.g., with maleimide) for enhanced sensitivity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., iso-butylthio groups) influence the reactivity of thiophenol derivatives in nucleophilic aromatic substitution?

Answer: The iso-butylthio group is electron-donating via hyperconjugation, increasing the electron density on the aromatic ring and enhancing nucleophilicity. This can be modeled using DFT calculations (B3LYP/6-311++G** level) to compare charge distribution in thiophenol vs. substituted analogs . Experimentally, kinetic studies (e.g., reaction with 2,4-dinitrofluorobenzene) show rate constants proportional to thiophenoxide ion concentration, with no significant thiophenol catalysis under buffered conditions .

Q. What methodologies enable selective detection of this compound in environmental samples?

Answer:

- Fluorescent Probes : Carbon dot-based nanoprobes (e.g., CD-DNS) exhibit fluorescence quenching upon binding to thiophenol derivatives. Detection limits as low as 10 nM in water have been reported .

- Colorimetric Strips : Functionalize cellulose membranes with nitrobenzoxadiazole (NBD) derivatives. Visual semi-quantitation is achievable via color intensity gradients .

Q. How can computational chemistry predict the vibrational spectra and solvent effects on this compound?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G** level. Assign vibrational modes (e.g., S-H stretch at ~2570 cm⁻¹) and compare with experimental IR .

- Solvent Modeling : Apply the Onsager continuum model to simulate polar solvents (e.g., methanol). Solvent polarity red-shifts the S-H stretch due to hydrogen bonding .

Q. What contradictions exist in kinetic data for thiophenol-mediated reactions, and how should they be resolved?

Answer: shows no thiophenol catalysis in buffered systems, conflicting with studies proposing general acid catalysis. To resolve:

- Control Experiments : Vary thiophenol concentration while keeping thiophenoxide constant. If rates remain unchanged, catalysis is ruled out .

- pH Dependence : Perform reactions at multiple pH levels to isolate protonation effects on reactive species .

Q. What catalytic systems improve the efficiency of thiol-Michael additions involving this compound?

Answer:

- Amino Acid Ionic Liquids (AAILs) : L-Proline nitrate in water accelerates thiol-Michael additions to chalcones, achieving >90% yield under mild conditions. Mechanism involves dual activation of thiol and enone via hydrogen bonding .

- Limitations : Avoid polar aprotic solvents (e.g., acetonitrile) to prevent side reactions. Monitor regioselectivity via NOESY NMR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.